Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate
Description
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is a heterocyclic compound featuring a phthalazin-1-one core substituted with a 4-chlorophenyl group at the 4-position and a methyl propanoate ester at the 2-position. The compound is cataloged under CAS numbers referenced in commercial databases (e.g., Salor-Int L449091-1ea) and is synthesized via methods typical for phthalazine derivatives .
Properties
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYXBWPKGKHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the chlorophenyl group and the esterification of the propanoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.
Scientific Research Applications
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The phthalazin-1-one core distinguishes the target compound from analogs with alternative heterocyclic systems:
- Compound 9D (Methyl 3-(1-(4-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoate): Replaces the phthalazinone with a dihydroisoquinoline ring. Synthesis of 9D achieved a 67% yield via alkylation of a tetrahydroisoquinoline precursor .
- Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate: Features an imidazolidinone core, which introduces additional hydrogen-bonding sites. Crystallization from chloroform-methanol (1:1) suggests moderate polarity .
Table 1: Core Structure Comparison
Substituent Effects
Variations in aromatic substituents significantly influence electronic and steric properties:
- 4-Chlorophenyl vs. Phenyl: The target compound and its analog Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate (CAS 618441-99-9) differ only in the para-substituent (Cl vs. H). The electron-withdrawing Cl group enhances electrophilicity and may improve metabolic stability .
- Positional Isomerism: N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide (CAS 684234-55-7) retains the 4-chlorophenyl-phthalazinone moiety but substitutes the ester with an acetamide group linked to a 3-chlorophenyl ring. The meta-Cl substitution could sterically hinder interactions compared to para-substituted analogs .
Table 2: Substituent and Functional Group Impact
Functional Group Variations
- Ester vs. Amide: The target compound’s methyl propanoate ester contrasts with the acetamide group in CAS 684234-55-5. Esters are more prone to hydrolysis than amides, suggesting differences in metabolic stability and bioavailability.
Biological Activity
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is a compound belonging to the phthalazine family, which has garnered attention for its potential biological activities. Phthalazines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C18H16ClN2O3
- Molecular Weight : 348.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Cell Proliferation : Research indicates that it may affect cell proliferation and apoptosis in cancer cell lines, suggesting potential anticancer properties.
Biological Activity Data
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Anti-inflammatory Effects :
- A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
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Antioxidant Properties :
- In a cellular model, the compound demonstrated the ability to reduce oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This suggests that it may protect cells from oxidative damage.
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Anticancer Activity :
- In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. Notably, it showed selective toxicity towards breast cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
